molecular formula C11H10O4 B3033770 6-Hydroxymethylherniarin CAS No. 117597-79-2

6-Hydroxymethylherniarin

Cat. No. B3033770
CAS RN: 117597-79-2
M. Wt: 206.19 g/mol
InChI Key: ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
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Description

6-Hydroxymethylherniarin is a member of coumarins . It has a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Hydroxymethylherniarin includes 26 bonds in total; 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

6-Hydroxymethylherniarin has a molecular weight of 206.19 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass is 206.05790880 g/mol .

Scientific Research Applications

Antioxidant Activity

6-Hydroxymethylherniarin is found in various plants, including Citrus grandis, which is known for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

The compound has been found to have antimicrobial properties . This means it can kill microorganisms or stop their growth. Antimicrobial substances offer protection against harmful bacteria and fungi.

Anti-cancer Activity

6-Hydroxymethylherniarin has been associated with anti-cancer activities . This suggests that it could potentially be used in the development of treatments for various types of cancer.

Insecticidal Potential

The compound has shown strong insecticidal potential . This suggests that it could be used in the development of environmentally friendly pesticides.

Plant Protection

6-Hydroxymethylherniarin has been found to be effective against plant pathogenic pests . This suggests that it could be used in the development of plant protection products.

Ecotoxicologically Safe Plant Protection Agents

There is potential for the use of 6-Hydroxymethylherniarin in the development of ecotoxicologically safe plant protection agents . This means it could be used to create plant protection products that are safe for the environment.

properties

IUPAC Name

6-(hydroxymethyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxymethylherniarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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